2-Amino-N-tert-butyl-5-methylbenzamide
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Overview
Description
2-Amino-N-tert-butyl-5-methylbenzamide is an organic compound with the molecular formula C12H18N2O. It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a tert-butyl group at the nitrogen atom, and a methyl group at the fifth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-tert-butyl-5-methylbenzamide typically involves the reaction of 2-amino-5-methylbenzoic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-tert-butyl-5-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Nitrated, sulfonated, or halogenated benzamides.
Scientific Research Applications
2-Amino-N-tert-butyl-5-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-N-tert-butyl-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-methylbenzamide: Similar structure but with a methyl group instead of a tert-butyl group.
2-Amino-5-methylbenzamide: Lacks the tert-butyl group on the nitrogen atom.
N-tert-butylbenzamide: Lacks the amino group at the second position
Uniqueness
2-Amino-N-tert-butyl-5-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group enhances its steric properties, potentially leading to selective interactions with biological targets. Additionally, the amino and methyl groups contribute to its versatility in chemical synthesis and potential therapeutic applications .
Properties
CAS No. |
918814-49-0 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-amino-N-tert-butyl-5-methylbenzamide |
InChI |
InChI=1S/C12H18N2O/c1-8-5-6-10(13)9(7-8)11(15)14-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |
InChI Key |
YZODKGBEXCANLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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